molecular formula C16H17N3O3 B11785806 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 1707735-54-3

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid

Katalognummer: B11785806
CAS-Nummer: 1707735-54-3
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: WYLLEVJVQJOBMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C16H17N3O3 It is characterized by a pyridazinone core structure, which is a six-membered ring containing two nitrogen atoms and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a piperidine-4-carboxylic acid derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid
  • 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
  • 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanoic acid

Uniqueness

1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is unique due to its specific structural features, such as the combination of a pyridazinone core with a piperidine-4-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

1707735-54-3

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

1-(6-oxo-1-phenylpyridazin-3-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C16H17N3O3/c20-15-7-6-14(17-19(15)13-4-2-1-3-5-13)18-10-8-12(9-11-18)16(21)22/h1-7,12H,8-11H2,(H,21,22)

InChI-Schlüssel

WYLLEVJVQJOBMR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)O)C2=NN(C(=O)C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.